molecular formula C12H16N2O2 B1520618 1-(4-Aminophenyl)piperidine-3-carboxylic acid CAS No. 1177345-22-0

1-(4-Aminophenyl)piperidine-3-carboxylic acid

Cat. No. B1520618
M. Wt: 220.27 g/mol
InChI Key: RHFGGTHQZGSMPS-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidine-3-carboxylic acid, also known as PAPC, is a chemical compound that has garnered significant attention in scientific research. It has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key synthetic fragment for drug design and plays a significant role in the pharmaceutical industry .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The Knoevenagel Condensation is one such reaction, involving the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .

Its IUPAC name is 1-(4-aminophenyl)-4-piperidinecarboxylic acid .

Scientific Research Applications

Parkinsonism and Neurodegeneration

  • Title : "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis"
  • Authors : J. Langston, P. Ballard, J. Tetrud, I. Irwin
  • Year : 1983
  • Journal : Science
  • Abstract : This study highlights the development of parkinsonism in individuals after using an illicit drug intravenously, primarily containing 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) and trace amounts of 1-methyl-4-phenyl-4-propionoxy-piperidine (MPPP), suggesting selective damage to cells in the substantia nigra.
  • Details URL : Science, 1983While these papers do not directly address the specific compound 1-(4-Aminophenyl)piperidine-3-carboxylic acid, they provide insights into the research conducted around similar compounds and their applications in medical and clinical settings. The information from these papers might offer a starting point or comparative basis for understanding the potential applications and effects of the compound .

Future Directions

1-(4-Aminophenyl)piperidine-3-carboxylic acid is currently used for research and development purposes . Its future directions may include further exploration of its potential applications in the pharmaceutical industry, particularly given the significant attention it has garnered in scientific research.

properties

IUPAC Name

1-(4-aminophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFGGTHQZGSMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672365
Record name 1-(4-Aminophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)piperidine-3-carboxylic acid

CAS RN

1177345-22-0
Record name 1-(4-Aminophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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